5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-7,8-dihydroisoquinoline with methoxy-substituted reagents under specific conditions. For instance, the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as N-alkylation followed by oxidation of the resulting iminium salts .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione involves its interaction with specific molecular targets and pathways. The compound can undergo photoreduction through its side chains into hydroquinones, which are powerful transformations that enable several biomimetic total syntheses of structurally diverse natural compounds . The exact molecular targets and pathways involved are still under investigation, but it is known to affect redox and photoredox properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives
Uniqueness
Compared to similar compounds, it offers unique reactivity and potential for use in various scientific and industrial applications .
Properties
CAS No. |
121070-04-0 |
---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
6-hydroxy-5-methoxyisoquinoline-7,8-dione |
InChI |
InChI=1S/C10H7NO4/c1-15-10-5-2-3-11-4-6(5)7(12)8(13)9(10)14/h2-4,14H,1H3 |
InChI Key |
PUFUORRKKCDXFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=O)C2=C1C=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.